

An In-depth Technical Guide to PRN1371: Structure, Function, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3] **PRN1371** has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of solid tumors.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and function of **PRN1371**, along with detailed experimental protocols for its characterization and mandatory visualizations of the relevant signaling pathways.

Structure and Chemical Properties

PRN1371, also known as 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a small molecule inhibitor with the chemical formula $C_{26}H_{30}Cl_{2}N_{6}O_{4}$.[5]

Chemical Structure:

A 2D representation of the chemical structure of **PRN1371**.

Table 1: Chemical and Physical Properties of PRN1371



Property	Value	Reference	
IUPAC Name	6-(2,6-dichloro-3,5-dimethoxyphenyl)-2- (methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one		
Molecular Formula	C26H30Cl2N6O4	[5]	
Molecular Weight	561.46 g/mol	[5]	
CAS Number	1802929-43-6		
SMILES	CNC1=NC=C2C=C(C(=O)N(C 2=N1)CCCN3CCN(CC3)C(=O) C=C)C4=C(C(=CC(=C4CI)OC) OC)CI		

Mechanism of Action and Function

PRN1371 is a pan-FGFR inhibitor that functions as an irreversible covalent antagonist.[1] Its mechanism of action involves the specific targeting of a conserved cysteine residue within the glycine-rich P-loop of the ATP binding pocket of FGFR1-4.[2][6] The acrylamide moiety of **PRN1371** forms a covalent bond with this cysteine, leading to sustained and irreversible inhibition of the kinase activity.[6] This covalent binding mechanism provides several pharmacological advantages, including high potency, selectivity, and prolonged target inhibition even after the drug has been cleared from circulation.[7][8]

By inhibiting FGFR kinase activity, **PRN1371** blocks the phosphorylation of downstream signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth, proliferation, and survival.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[9]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation



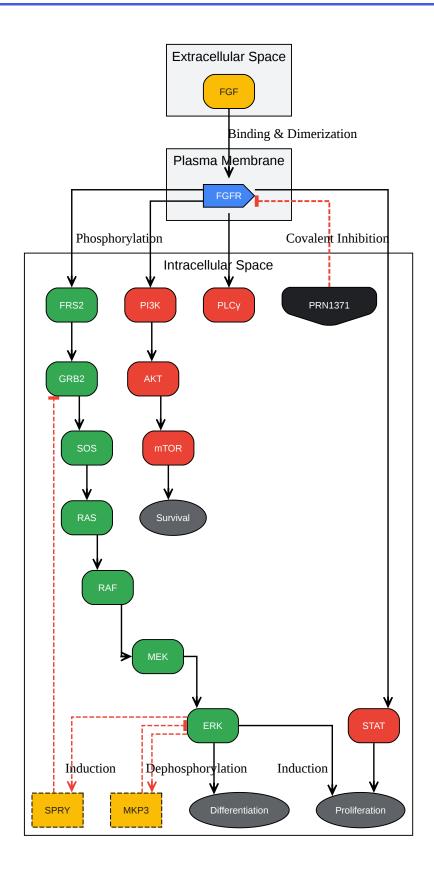




initiates a cascade of downstream signaling events. The adaptor protein FRS2 is recruited and phosphorylated, serving as a docking site for GRB2 and SOS, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway. Separately, the recruitment of GAB1 and the p85 subunit of PI3K leads to the activation of the PI3K-AKT-mTOR pathway. FGFR activation can also lead to the activation of PLCy and STAT signaling.[7][9]

Negative feedback mechanisms, such as the induction of Sprouty (SPRY) and MAPK phosphatase 3 (MKP3), regulate the duration and intensity of FGFR signaling.[1][10] SPRY proteins can inhibit the pathway by interfering with the FRS2-GRB2 complex, while MKP3 dephosphorylates and inactivates ERK.[1][10]





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Caption: FGFR Signaling Pathway and Inhibition by PRN1371.



Biological Activity and Selectivity

PRN1371 exhibits potent inhibitory activity against FGFR1, 2, and 3 in the low nanomolar range, with slightly weaker activity against FGFR4.[9] It also demonstrates inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[10] Importantly, **PRN1371** shows high selectivity for the FGFR family over a broad panel of other kinases, which is attributed to its covalent binding mechanism targeting a non-conserved cysteine.[1][10]

Table 2: In Vitro Inhibitory Activity of PRN1371

Target	IC50 (nM)	Reference	
FGFR1	0.6 - 0.7	[9][10]	
FGFR2	1.3	[9][10]	
FGFR3	4.1	[9][10]	
FGFR4	19.3	[9][10]	
CSF1R	8.1	[10]	
VEGFR2	705	[9]	

In cellular assays, **PRN1371** effectively inhibits the proliferation of cancer cell lines with FGFR alterations, such as the SNU-16 gastric cancer cell line which has FGFR2 amplification.[9]

Table 3: Cellular Activity of PRN1371

Cell Line	FGFR Alteration	IC ₅₀ (nM)	Reference
SNU-16	FGFR2 Amplification	2.6	[10]
RT4	FGFR3 Mutation	4.0	[11]
RT112	FGFR3 Fusion	4.1	[11]
NCI-H716	FGFR2 Amplification	2.0	[11]

Experimental Protocols



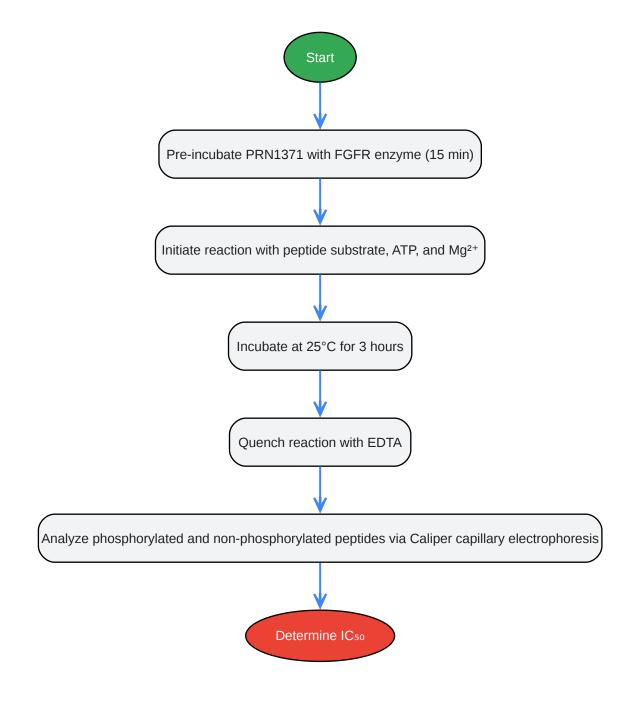
This section provides detailed methodologies for key experiments used to characterize the activity of **PRN1371**.

Biochemical Kinase Inhibition Assay (Caliper Capillary Electrophoresis)

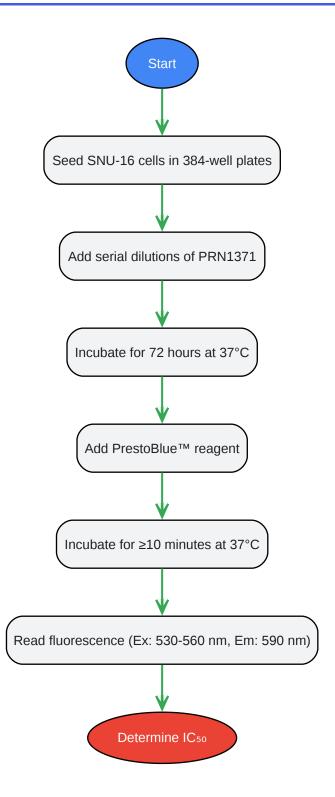
This assay determines the enzymatic inhibitory potency of **PRN1371** against FGFR kinases.

Experimental Workflow:

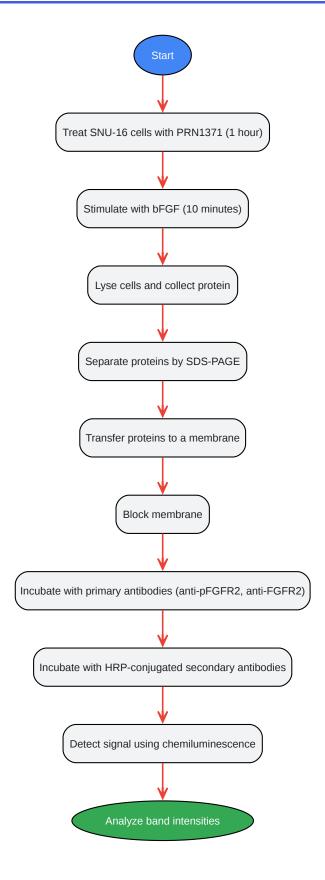












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